molecular formula C7H2ClN3S2 B586078 5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole CAS No. 1467836-46-9

5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole

Cat. No.: B586078
CAS No.: 1467836-46-9
M. Wt: 227.684
InChI Key: PVLDUWQLCRFHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole (molecular formula: C₇H₂ClN₃S₂, molecular weight: 227.68) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with chlorine at position 5 and an isothiocyanate group (-NCS) at position 4 . It is recognized as a key impurity in the synthesis of tizanidine, a muscle relaxant, and is structurally related to intermediates such as 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine (Tizanidine Related Compound A) . The isothiocyanate group imparts electrophilic reactivity, enabling conjugation with nucleophiles like amines, which is critical in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S2/c8-4-1-2-5-7(11-13-10-5)6(4)9-3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDUWQLCRFHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 5-chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Notes
This compound C₇H₂ClN₃S₂ 227.68 Cl (5), -NCS (4) Tizanidine impurity; reactive intermediate
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine (Tizanidine Related Compound A) C₆H₃ClN₄S 198.64 Cl (5), -NH₂ (4) Tizanidine precursor; reduced nitro intermediate
1-(5-Chlorobenzo[c][1,2,5]thiadiazol-4-yl)guanidine C₇H₆ClN₅S 227.67 Cl (5), -NHC(NH)NH₂ (4) Guanidine derivative; potential pharmacological activity
3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole C₁₄H₂₄N₄O₂S₂ 344.49 Morpholino (3), substituted alkoxy (4) Anti-inflammatory candidate

Pharmacological and Material Relevance

  • Tizanidine intermediates : The amine derivative (Tizanidine Related Compound A) is a direct precursor in tizanidine synthesis, while the isothiocyanate impurity may arise from incomplete purification or side reactions .
  • Biological activity: Thiadiazole derivatives, including guanidine and morpholino-substituted analogs, exhibit anti-inflammatory, antimicrobial, and kinase inhibitory activities .
  • Material science : The benzo[c][1,2,5]thiadiazole core is electron-deficient, making it useful in conjugated polymers for organic electronics, though the isothiocyanate derivative’s role here is unexplored .

Biological Activity

5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole (CAS Number: 1467836-46-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological properties, including its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring system substituted with a chloro group and an isothiocyanate moiety. The structural formula can be represented as follows:

C7H3ClN2S2\text{C}_7\text{H}_3\text{ClN}_2\text{S}_2

This compound's unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of the caspase pathway. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.2Caspase activation and apoptosis
MCF-7 (Breast)12.8Cell cycle arrest and apoptosis
A549 (Lung)18.5ROS generation leading to oxidative stress

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized in Table 2:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanisms underlying these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress resulting in cellular damage.
  • Inhibition of Enzymatic Activity : Potential interference with enzyme functions critical for cellular metabolism.

Study on Anticancer Effects

A notable study published in a peer-reviewed journal investigated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with saline. The study concluded that the compound could effectively inhibit tumor growth through multiple pathways.

Antimicrobial Efficacy Research

Another research effort focused on evaluating the antimicrobial efficacy against resistant strains of bacteria. The study highlighted that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.